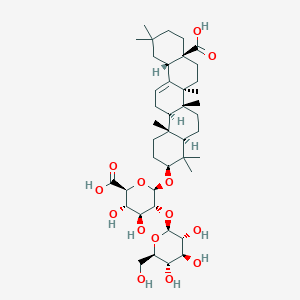

Zingibroside R1

Descripción general

Descripción

Zingibroside R1 es una saponina triterpenoide de tipo dammarano aislada de los rizomas, raíces principales y raíces laterales de Panax japonicas C. A. Meyer . Ha mostrado actividades biológicas significativas, incluyendo propiedades antitumorales, antiangiogénicas y anti-VIH-1 . Este compuesto también es conocido por sus efectos neuroprotectores y antioxidantes, particularmente en Caenorhabditis elegans envejecidos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La preparación de Zingibroside R1 implica la extracción y purificación a partir de fuentes naturales como Panax japonicas. El proceso típicamente incluye los siguientes pasos:

Extracción: Las raíces de Panax japonicas se secan y se muelen hasta obtener un polvo fino. Luego, el polvo se somete a extracción con solvente utilizando etanol o metanol.

Purificación: El extracto crudo se purifica utilizando técnicas como la cromatografía en columna y la cromatografía líquida de alta resolución (HPLC).

Métodos de Producción Industrial: La producción industrial de this compound se puede lograr mediante métodos biotecnológicos, incluyendo la ingeniería metabólica y la biología sintética. Los avances en la biosíntesis de ginsenosidos raros han permitido la producción a gran escala de this compound utilizando sistemas microbianos modificados genéticamente, como Saccharomyces cerevisiae .

Análisis De Reacciones Químicas

Tipos de Reacciones: Zingibroside R1 experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de derivados oxidados.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que resulta en derivados reducidos.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, lo que lleva a la formación de derivados sustituidos.

Reactivos y Condiciones Comunes:

Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los reactivos comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos en condiciones ácidas o básicas.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound, que pueden exhibir diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

Chemistry

Zingibroside R1 serves as a reference compound in the study of triterpenoid saponins and their derivatives. Its unique chemical structure allows researchers to explore the properties and transformations of similar compounds, aiding in the understanding of their roles in biological systems and potential pharmaceutical applications.

Biology

Research has demonstrated that this compound exhibits significant effects on model organisms, particularly Caenorhabditis elegans. Studies indicate that it enhances lifespan, improves locomotion, and increases resistance to oxidative stress and heat exposure. These findings suggest its potential role in neuroprotection and stress resistance .

Medicine

This compound shows promise in treating various health conditions:

- Anti-Cancer Properties : It has been reported to suppress the growth of cancer cells, indicating potential applications in oncology.

- Neurodegenerative Diseases : The compound may have neuroprotective effects, making it a candidate for research into treatments for diseases such as Alzheimer's .

- Anti-HIV Activity : Preliminary studies suggest that this compound can inhibit HIV-1 infection in laboratory settings, although further research is needed to establish its efficacy and safety in humans .

Industry

This compound is being investigated for its potential use in developing natural product-based pharmaceuticals and nutraceuticals. Its antioxidant properties and ability to modulate biological pathways make it a valuable candidate for formulation in health supplements .

Case Study 1: Neuroprotective Effects in C. elegans

A study published in 2022 explored the effects of this compound on C. elegans. The results indicated that treatment with extracts enriched with this compound improved lifespan and locomotion while reducing oxidative stress markers. The study concluded that this compound could be a key component responsible for the health benefits observed from Cuscuta chinensis extracts .

Case Study 2: Anti-Tumor Activity

Research conducted on the anti-tumor effects of this compound demonstrated its ability to inhibit cell proliferation in various cancer cell lines. This study highlighted the need for further investigations into the mechanisms by which this compound exerts its anti-cancer effects, including its influence on apoptosis and cell cycle regulation.

Case Study 3: Anti-HIV Properties

In vitro studies have shown that this compound possesses anti-HIV-1 activity by inhibiting viral entry into host cells. This property suggests potential applications in developing antiviral therapies, although more comprehensive studies are required to validate these findings .

Mecanismo De Acción

El mecanismo de acción de Zingibroside R1 involucra múltiples objetivos moleculares y vías:

Actividad Antitumoral: Inhibe la angiogénesis e induce la apoptosis en células cancerosas al dirigirse a vías de señalización específicas.

Actividad Anti-VIH-1: Inhibe la captación de 2-desoxi-D-glucosa por las células EAT, reduciendo así la replicación del VIH-1.

Actividad Neuroprotectora: Mejora la resistencia al estrés oxidativo y mejora las funciones cognitivas al modular los niveles de especies reactivas de oxígeno y otras vías neuroprotectoras.

Comparación Con Compuestos Similares

Zingibroside R1 es único entre las saponinas triterpenoides debido a sus actividades biológicas específicas y su estructura molecular. Los compuestos similares incluyen:

Ginsenoside Rb1: Otra saponina triterpenoide con propiedades antiinflamatorias y anticancerígenas.

Ginsenoside Rc: Conocido por sus efectos neuroprotectores y antidiabéticos.

Ginsenoside Rd: Exhibe actividades antiinflamatorias y neuroprotectoras.

This compound destaca por sus propiedades combinadas antitumorales, anti-VIH-1 y neuroprotectoras, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación científica.

Actividad Biológica

Zingibroside R1, a dammarane-type triterpenoid saponin derived from Cuscuta chinensis and Panax japonicus, has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Overview of this compound

- Chemical Structure : this compound has a molecular formula of and a molecular weight of approximately 794.97 g/mol. It features a dammarane skeleton typical of many ginsenosides.

- Source : Primarily isolated from the rhizomes, taproots, and lateral roots of Panax japonicus and Cuscuta chinensis.

Biological Activities

This compound exhibits several notable biological activities:

1. Anti-Tumor Properties

Research indicates that this compound possesses significant anti-tumor effects. In vitro studies have shown its ability to suppress cancer cell proliferation. For example, it has been reported to inhibit the growth of various cancer cell lines, demonstrating potential as an anti-cancer agent.

2. Anti-Angiogenic Activity

This compound has been linked to anti-angiogenic effects, which are crucial in cancer therapy as they inhibit the formation of new blood vessels that tumors need for growth. The compound has shown promise in reducing vascular endothelial growth factor (VEGF) expression in experimental models.

3. Anti-HIV-1 Activity

Laboratory studies have demonstrated that this compound can inhibit HIV-1 infection in cultured cells. Its mechanism appears to involve interference with viral entry or replication processes.

4. Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Research using Caenorhabditis elegans suggests that it enhances resistance to oxidative stress and improves lifespan and locomotion under stress conditions.

The biological activity of this compound is attributed to its interaction with various biochemical pathways:

- Oxidative Stress Reduction : this compound reduces intracellular levels of reactive oxygen species (ROS), contributing to its antioxidant properties.

- Gene Expression Modulation : The compound influences gene expression related to apoptosis and cell cycle regulation.

- Cell Signaling Pathways : It may affect signaling pathways involved in inflammation and cellular survival.

Neuroprotection in Model Organisms

A study highlighted the effects of this compound on C. elegans, where it improved locomotion and survival rates under heat stress conditions, indicating potential benefits for neurodegenerative diseases like Alzheimer's .

Cancer Treatment Potential

In a series of experiments, this compound was tested against various cancer cell lines, showing promising results in inhibiting tumor growth and inducing apoptosis .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H66O14/c1-37(2)14-16-42(36(51)52)17-15-40(6)20(21(42)18-37)8-9-24-39(5)12-11-25(38(3,4)23(39)10-13-41(24,40)7)54-35-32(29(47)28(46)31(55-35)33(49)50)56-34-30(48)27(45)26(44)22(19-43)53-34/h8,21-32,34-35,43-48H,9-19H2,1-7H3,(H,49,50)(H,51,52)/t21-,22+,23-,24+,25-,26+,27-,28-,29-,30+,31-,32+,34-,35+,39-,40+,41+,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQOMUVKRDJBGZ-COUNGWPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H66O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

795.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential health benefits of Zingibroside R1?

A1: this compound, a compound found in Cuscuta chinensis, has demonstrated several potential health benefits in studies using the model organism Caenorhabditis elegans. These benefits include:

- Improved lifespan: this compound was found to improve the lifespan of C. elegans in a manner similar to the full C. chinensis extract. []

- Enhanced stress resistance: The compound improved the survival rate of C. elegans after exposure to heat stress. []

- Enhanced locomotion: this compound also showed a positive effect on the movement abilities of the aged worms. []

- Anti-tumor activity: Studies have shown this compound exhibits anti-tumor activity in vitro and may contribute to the anti-tumor efficacy of Ginsenoside Ro in vivo. [, , ]

- Anti-HIV-1 activity: this compound demonstrated some antiviral activity against HIV-1, surpassing the activity of glycyrrhizin. []

Q2: How does this compound exert its effects on tumor cells?

A: this compound inhibits glucose transport in Ehrlich ascites tumor (EAT) cells, which was determined by measuring 2-deoxy-D-glucose (2-DG) uptake. This suggests that disrupting glucose metabolism in tumor cells could be one of its mechanisms of action. []

Q3: What is the connection between Ginsenoside Ro and this compound?

A: this compound is a metabolite of Ginsenoside Ro, a major saponin found in Panax ginseng. Research indicates that this compound, along with other metabolites like chikusetsusaponin IVa and calenduloside E, are present in the plasma of mice treated with Ginsenoside Ro. These metabolites, including this compound, demonstrate notable anti-tumor and anti-angiogenic properties. These findings suggest that the metabolites of Ginsenoside Ro, such as this compound, play a crucial role in its overall anti-tumor effect observed in vivo. []

Q4: In which plants can this compound be found?

A4: this compound has been identified in several plant species, including:

- Cuscuta chinensis []

- Panax ginseng [, , ]

- Panax japonicus (also known as Satsuma-ninjin) []

- Achyranthes bidentata [, ]

Q5: Are there analytical methods available to identify and quantify this compound?

A: Yes, researchers utilize advanced analytical techniques like Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS/MS) to identify and quantify this compound in various samples, including plant extracts and biological fluids. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.